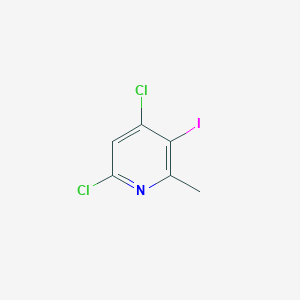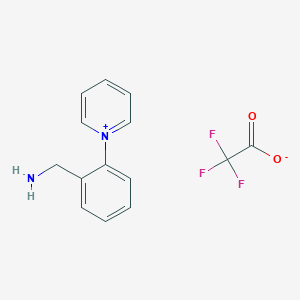![molecular formula C10H13NO3 B13656516 (NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B13656516.png)
(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine: is an organic compound that belongs to the class of hydroxylamines This compound is characterized by the presence of an ethoxy and a methoxy group attached to a phenyl ring, along with a hydroxylamine functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine typically involves the condensation of 3-ethoxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base such as sodium acetate or pyridine, which facilitates the formation of the imine intermediate. The reaction is typically performed under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: (NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study various biological processes due to its ability to interact with biomolecules.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.
類似化合物との比較
- (NZ)-N-[(3-methoxy-4-ethoxyphenyl)methylidene]hydroxylamine
- (NZ)-N-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydroxylamine
- (NZ)-N-[(3-methoxy-4-hydroxyphenyl)methylidene]hydroxylamine
Comparison:
- Structural Differences: The presence and position of the ethoxy and methoxy groups can influence the compound’s reactivity and interaction with other molecules.
- Chemical Properties: These structural differences can lead to variations in solubility, stability, and reactivity.
- Biological Activity: The specific arrangement of functional groups can affect the compound’s ability to interact with biological targets, leading to differences in biological activity and potential applications.
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10-6-8(7-11-12)4-5-9(10)13-2/h4-7,12H,3H2,1-2H3/b11-7- |
InChIキー |
FVYXOGUMKIMTAT-XFFZJAGNSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=N\O)OC |
正規SMILES |
CCOC1=C(C=CC(=C1)C=NO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


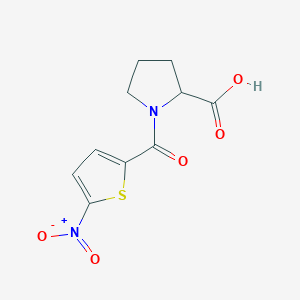



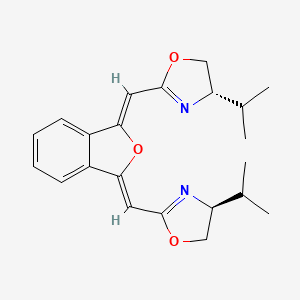


![[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13656481.png)
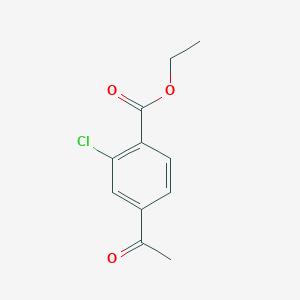
![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13656487.png)

